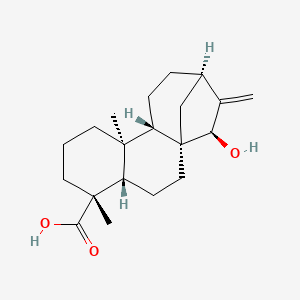

Deacetylxylopic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of deacetylxylopic acid involves key biochemical reactions catalyzed by enzymes such as deacetoxycephalosporin C synthase (DAOCS). DAOCS, an iron(II) and 2-oxoglutarate-dependent oxygenase, catalyzes the conversion of penicillin N to deacetoxycephalosporin C, a closely related compound, marking a critical step in cephalosporin biosynthesis. This enzymatic reaction demonstrates the intricate nature of deacetylxylopic acid synthesis and its reliance on specific biochemical pathways (Lee et al., 2001).

Molecular Structure Analysis

The molecular structure of deacetylxylopic acid and related compounds has been elucidated through crystallographic studies. These studies have shown the importance of the enzyme's structure in the synthesis process, highlighting the complex interactions between the enzyme and its substrates. The detailed analysis of DAOCS mutants provided insights into how modifications in the enzyme's structure could affect its activity and selectivity towards substrates, shedding light on the molecular dynamics of deacetylxylopic acid synthesis (Lee et al., 2001).

Chemical Reactions and Properties

Deacetylxylopic acid's reactivity and interaction with various chemical agents have been studied to understand its chemical properties better. Enzymatic reactions, particularly those involving deacetylation, play a significant role in its chemical behavior. Studies on chitin deacetylation, for example, provide parallels to understanding deacetylxylopic acid's chemical properties, as both involve similar biochemical pathways (Gao et al., 1995).

Physical Properties Analysis

The physical properties of deacetylxylopic acid, such as solubility, crystallinity, and thermal stability, are crucial for its application in synthesis and drug formulation. For instance, the deacetylation process affects the solubility and hydrophilicity of compounds, which in turn influences their bioavailability and effectiveness in biological systems. Such properties are investigated through methods like X-ray diffraction and scanning electron microscopy, providing a comprehensive understanding of deacetylxylopic acid's physical characteristics (Chokboribal et al., 2015).

Chemical Properties Analysis

The chemical properties of deacetylxylopic acid, including its reactivity, stability, and interactions with other molecules, are integral to its functionality in biochemical processes. Enzymatic studies, such as those focusing on DAOCS, provide insight into the catalytic mechanisms that govern deacetylxylopic acid's formation and its subsequent chemical behavior. These studies are essential for developing synthetic strategies and understanding the compound's role in broader chemical contexts (Lee et al., 2001).

科学的研究の応用

HDACIs, like sodium phenylbutyrate, can induce histone hyperacetylation in target cells and may restore sensitivity to anti-leukemic effects in acute promyelocytic leukemia (Warrell et al., 1998).

D-beta-hydroxybutyric acid, related to the metabolic pathway of HDACIs, plays a role in providing cellular energy in ischemic states such as stroke, myocardial insufficiency, and physical fatigue (Cahill, 2006).

Studies on gamma-hydroxybutyric aciduria reveal insights into a rare inborn error of GABA metabolism, highlighting the therapeutic challenges and pathomechanistic concepts related to HDACIs (Gibson, 2005).

Poly(beta-hydroxybutyrate) production and consumption by microorganisms under dynamic substrate supply provide insights into microbial responses to environmental conditions, relevant for biotechnological applications of HDACIs (van Aalst-van Leeuwen et al., 1997).

The metabolic profile of specific HDACIs, such as 3-Acetyl-11-Keto-β-Boswellic Acid, in human and other species, demonstrates their bioactivity and potential therapeutic applications (Cui et al., 2016).

The specificity of lysine deacetylase inhibitors (KDACIs) and their effect on acetylation signatures reveal the potential of these compounds in cancer and other disease treatments (Schölz et al., 2015).

作用機序

Target of Action

More research is needed to identify the specific targets of this compound .

Biochemical Pathways

For instance, the acetyl CoA pathway, which requires approximately 10 enzymes and as many organic cofactors, catalyzes the conversion of H2 and CO2 to formate, acetate, and pyruvate

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Deacetylxylopic acid is currently unknown .

Result of Action

More research is needed to describe the specific effects of this compound .

Action Environment

The influence of environmental factors on Deacetylxylopic acid’s action, efficacy, and stability is currently unknown. For instance, the acetyl CoA pathway, which is influenced by environmental factors such as the presence of suitable inorganic catalysts

特性

IUPAC Name |

(1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGJRXSJJHLPGZ-JXNMKVQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;[(3S,4R,5S,6R)-3,4,6-trihydroxy-5-[(2,2,2-trideuterioacetyl)amino]oxan-2-yl]methyl sulfate](/img/structure/B1150968.png)